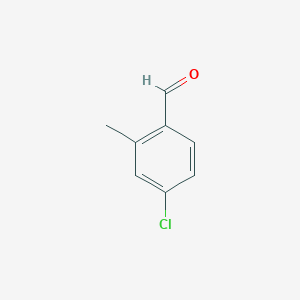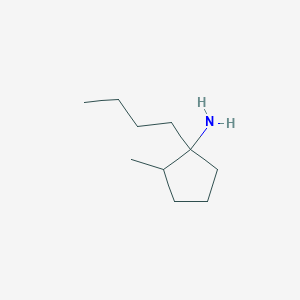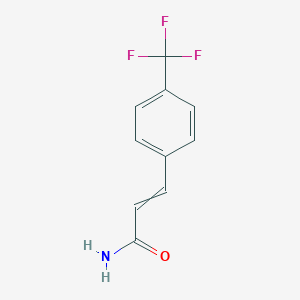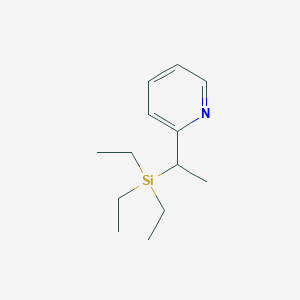
2-(1-Triethylsilylethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Triethylsilylethyl)pyridine is a chemical compound that belongs to the pyridine family. It is commonly known as TESPy or TESEPy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(1-Triethylsilylethyl)pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization, which is essential for cell division. This mechanism of action is similar to that of some anticancer drugs, which target rapidly dividing cells.
Biochemische Und Physiologische Effekte
2-(1-Triethylsilylethyl)pyridine has been shown to have cytotoxic effects on cancer cells. It has also been shown to induce apoptosis, which is programmed cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(1-Triethylsilylethyl)pyridine may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1-Triethylsilylethyl)pyridine is its ease of synthesis. It can be synthesized in good to excellent yields using a simple reaction. Another advantage is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Triethylsilylethyl)pyridine. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy against different types of cancer cells and in animal models. Another direction is to explore its potential as a building block for the synthesis of MOFs. This could involve synthesizing new MOFs using 2-(1-Triethylsilylethyl)pyridine and testing their properties. Finally, further research is needed to understand its mechanism of action and to optimize its synthesis for use in various applications.
Synthesemethoden
The synthesis of 2-(1-Triethylsilylethyl)pyridine involves the reaction of 2-bromoethyltriethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The product is obtained by purification using column chromatography. This method yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
2-(1-Triethylsilylethyl)pyridine has found applications in various scientific fields. In organic synthesis, it has been used as a ligand for palladium-catalyzed cross-coupling reactions. It has also been used as a reagent for the synthesis of pyridine derivatives. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In medicinal chemistry, it has shown potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
113948-60-0 |
|---|---|
Produktname |
2-(1-Triethylsilylethyl)pyridine |
Molekularformel |
C13H23NSi |
Molekulargewicht |
221.41 g/mol |
IUPAC-Name |
triethyl(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3 |
InChI-Schlüssel |
NVJZHJNDFDTSFS-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
Kanonische SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
Synonyme |
Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



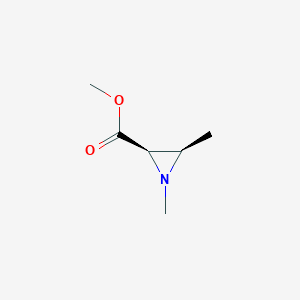
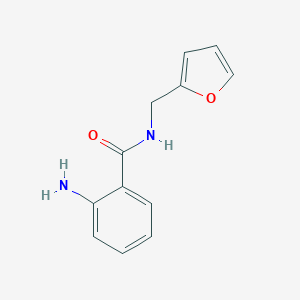
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
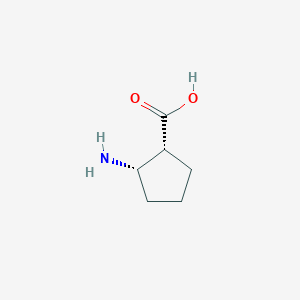
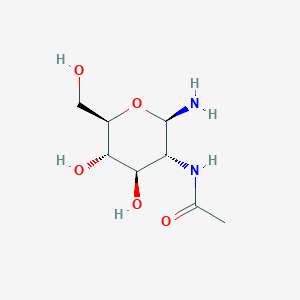
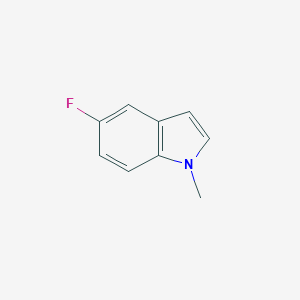
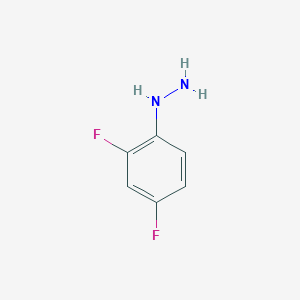
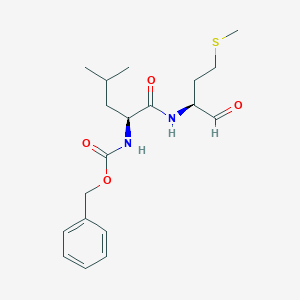
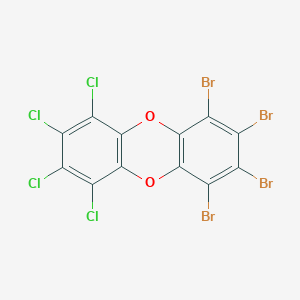
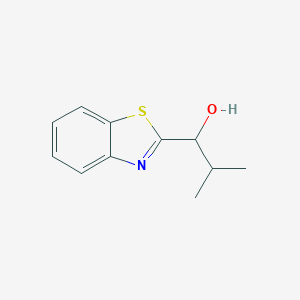
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
